molecular formula C16H23NO5 B1287138 (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 718608-08-3

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No. B1287138
CAS RN: 718608-08-3
M. Wt: 309.36 g/mol
InChI Key: BNSXKDBZQDOLAL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is a compound that can be considered a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This structural modification is often used in peptide synthesis to protect the amino group during the coupling of amino acid residues .

Synthesis Analysis

The synthesis of related compounds often involves the protection of amino groups to improve the selectivity and yield of the desired products. For instance, the synthesis of (S)-3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester demonstrates a method for creating a dipeptide mimetic with protected amino groups . Similarly, the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids shows the versatility of this protective group in synthesizing amino acid derivatives . These methods highlight the importance of protecting groups in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of this compound includes a benzyl ether moiety and a Boc-protected amino group. The presence of the benzyl group suggests potential interactions such as π-π stacking, which could be relevant in the compound's reactivity or binding properties. The Boc group is a common protecting group that can be removed under acidic conditions, allowing for further functionalization or deprotection of the amino group .

Chemical Reactions Analysis

Compounds with Boc-protected amino groups and benzyl ethers are typically involved in various chemical reactions. For example, the synthesis of peptide inhibitors involves the protection and deprotection of amino groups to control the formation of peptide bonds . The Boc group can be removed using trifluoroacetic acid, which is a common deprotection step in peptide synthesis . Additionally, the benzyl group can be removed through hydrogenation or using palladium catalysts, providing access to the free hydroxyl or amino groups for further reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its functional groups. The Boc group increases the steric bulk and provides chemical stability to the amino group, while the benzyl ether may affect the compound's solubility in organic solvents. The compound's acidity and basicity are also influenced by the presence of the carboxylic acid and protected amino group, respectively. These properties are crucial for the compound's behavior in different environments and its reactivity in chemical syntheses .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Non-Proteinogenic Amino Acids : The compound has been used in synthesizing non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, derived from a similar compound (Adamczyk et al., 2001).

  • Collagen Cross-Links Synthesis : It serves as a key intermediate in the efficient synthesis of collagen cross-links, specifically (+)-pyridinoline and (+)-deoxypyridinoline (Adamczyk et al., 1999).

  • Development of Anti-Microbial Compounds : This compound has been used as a starting material for synthesizing a range of new compounds (AP-1 to AP-10) with significant antimicrobial activities (Pund et al., 2020).

Pharmaceutical and Chemical Research

  • Asymmetric Hydrogenation in Pharmacophore Preparation : The asymmetric hydrogenation of enamine ester using this compound has been explored for the preparation of a beta-amino acid pharmacophore, which is significant in drug development (Kubryk & Hansen, 2006).

  • Synthesis of Iodoalkanoates : It has been used in synthesizing benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, which are crucial intermediates in pharmaceutical synthesis (Koseki et al., 2011).

Methodological Advancements

  • Efficient N-tert-Butoxycarbonylation of Amines : This compound has been implicated in efficient and environmentally benign catalysis processes for N-tert-butoxycarbonylation of amines, a crucial step in many synthetic pathways (Heydari et al., 2007).

  • Synthesis of Unsaturated β-amino Acid Derivatives : Its use has been documented in the synthesis of unsaturated β-amino acid derivatives, which are important in various chemical syntheses (Davies et al., 1997).

Structural Studies

  • Crystal Structure Analysis : The crystal structure of a compound derived from it was studied to understand peptide conformation, indicating its utility in structural biology (Jankowska et al., 2002).

Future Directions

The future directions for this compound could involve further exploration of its use in peptide synthesis, particularly in the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSXKDBZQDOLAL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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